

# An In-depth Technical Guide to Nicotinamide Riboside Malate Salt

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## Compound of Interest

Compound Name: *Nicotinamide riboside malate*

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## Introduction

Nicotinamide Riboside (NR) is a pyridine-nucleoside form of vitamin B3 that acts as a precursor to nicotinamide adenine dinucleotide (NAD<sup>+</sup>). NAD<sup>+</sup> is an essential coenzyme in cellular metabolism and a substrate for several key enzymes, including sirtuins and poly (ADP-ribose) polymerases (PARPs), which are involved in a wide range of cellular processes such as energy metabolism, DNA repair, and cellular signaling.[1][2] The levels of NAD<sup>+</sup> have been observed to decline with age and in certain pathological conditions, making NAD<sup>+</sup> precursors like NR a subject of significant interest in the fields of aging, metabolic disorders, and neurodegenerative diseases.[3][4]

**Nicotinamide Riboside Malate** (NRM) salt is a novel, stabilized form of NR where nicotinamide riboside is combined with malate, an intermediate in the citric acid cycle.[5][6] This salt form is reported to offer enhanced stability and bioavailability compared to other forms of NR, such as the chloride salt.[6][7] This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, mechanism of action, and experimental data related to **Nicotinamide Riboside Malate** salt.

## Physicochemical Properties

**Nicotinamide Riboside Malate** is a white to off-white crystalline powder.[7] Its malate counter-ion is intended to improve the stability and handling of the hygroscopic nicotinamide riboside

molecule.[6]

Property	Value	Reference
Molecular Formula	C <sub>15</sub> H <sub>20</sub> N <sub>2</sub> O <sub>10</sub>	[8]
Molecular Weight	388.33 g/mol	[8]
CAS Number	2415659-01-5	[8]
Appearance	White to off-white crystalline powder	[7]
Solubility	Highly soluble in water. H <sub>2</sub> O: 116.67 mg/mL (ultrasonic)	[7][8]
Stability	More stable than NR chloride at room temperature.	[7]
pH Range (aqueous solution)	6.0-7.5	[7]
Storage Conditions	4°C (Powder, sealed storage, away from moisture)	[8]

## Synthesis

The synthesis of Nicotinamide Riboside salts with improved stability and yield over the traditional chloride salt has been a key area of development. The malate salt offers advantages in terms of manufacturing scalability.[3][9][10] A general approach for the synthesis of high-purity β-nicotinamide riboside, which can then be used to form the malate salt, involves a two-step process.

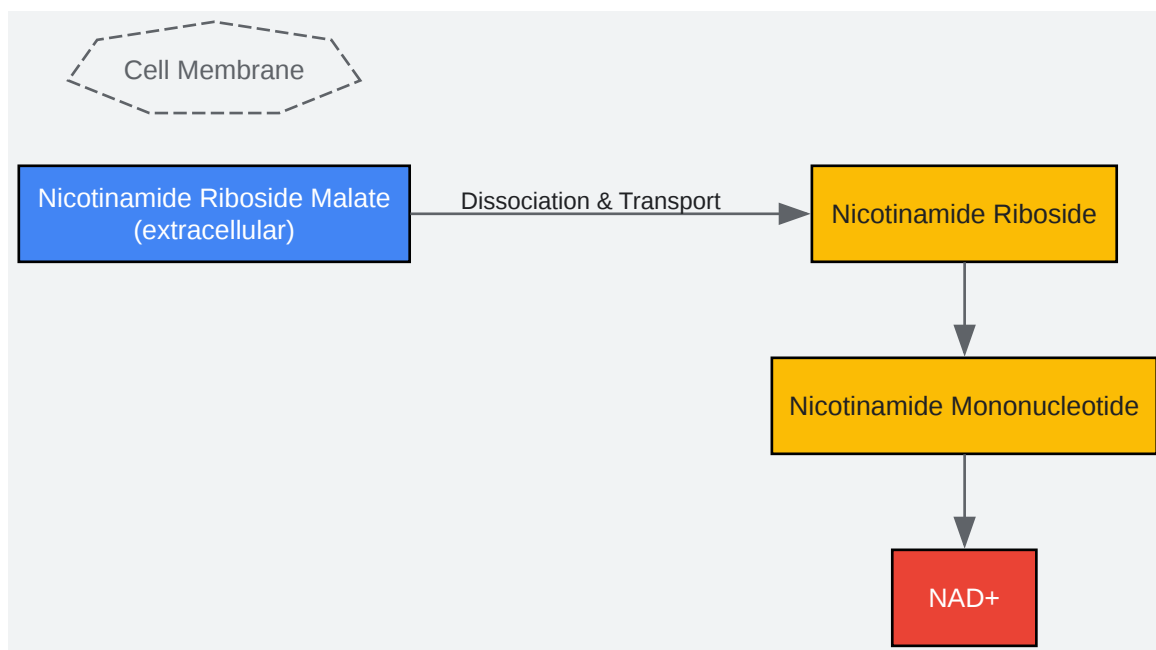
A high-yielding, one-pot manufacturing process has been developed for novel crystalline NR<sup>+</sup> salts, including the malate form, which is suitable for multi-ton scale production and does not require specific equipment.[3][9] An efficient two-step methodology for the synthesis of β-nicotinamide riboside has been described with an overall yield of 85%.[11] This method involves the stereoselective coupling of an acetylated ribofuranose with an ethyl nicotinate precursor, followed by deprotection.[11]

## Mechanism of Action and Signaling Pathways

**Nicotinamide Riboside Malate** functions as a precursor to NAD<sup>+</sup>, increasing its intracellular levels.[12] Elevated NAD<sup>+</sup> levels, in turn, activate NAD<sup>+</sup>-dependent enzymes such as sirtuins (e.g., SIRT1 and SIRT3).[8][12]

### NAD<sup>+</sup> Salvage Pathway

NRM enters the cell and is converted to nicotinamide mononucleotide (NMN) by nicotinamide riboside kinases (NRKs). NMN is then adenylylated by nicotinamide mononucleotide adenylyltransferases (NMNATs) to form NAD<sup>+</sup>. This salvage pathway is a primary route for NAD<sup>+</sup> synthesis from precursors.[2]

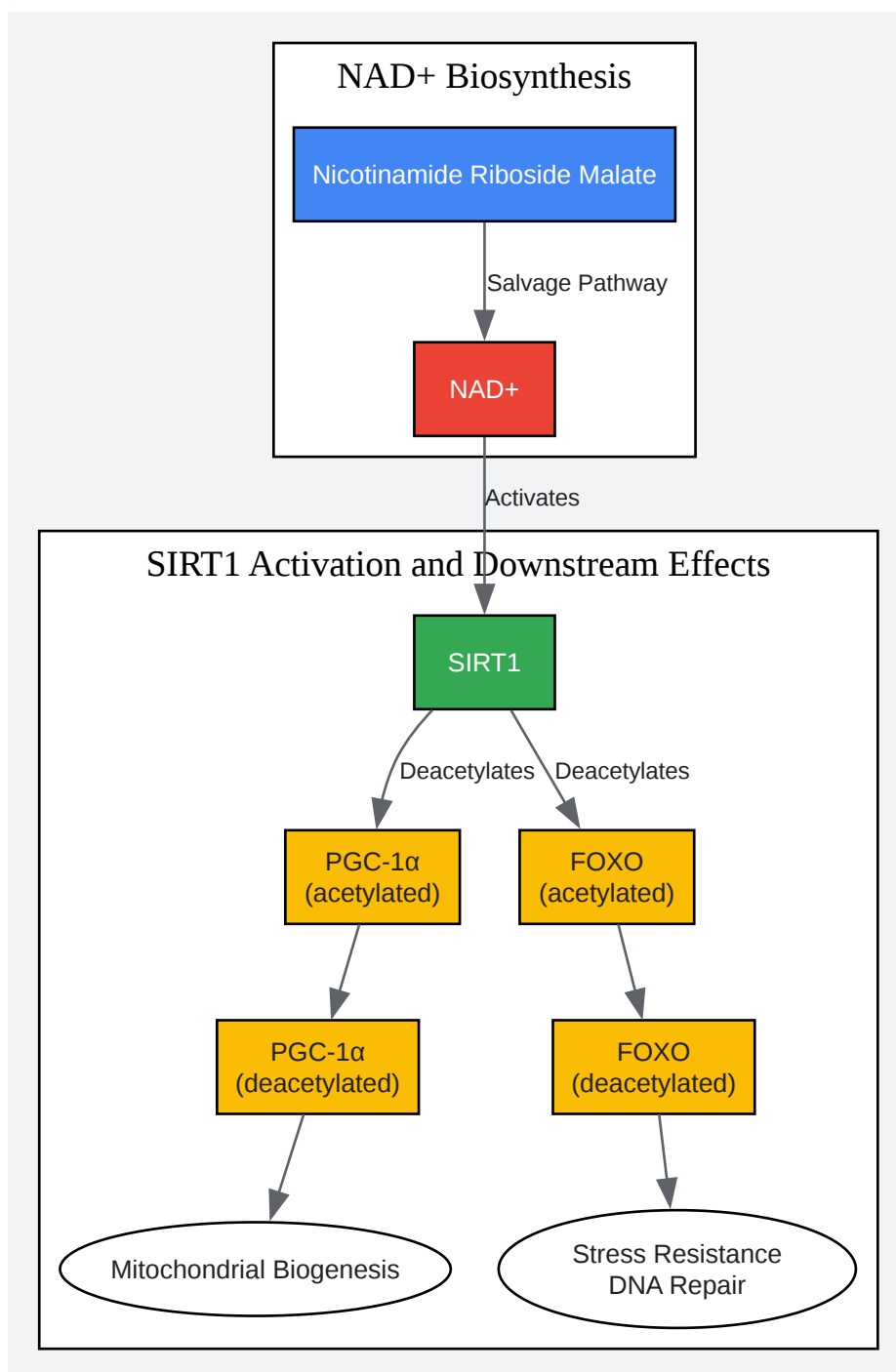


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NAD<sup>+</sup> Salvage Pathway from **Nicotinamide Riboside Malate**.

### SIRT1 Signaling Pathway

Increased NAD<sup>+</sup> levels enhance the activity of SIRT1, a class III histone deacetylase. SIRT1 plays a crucial role in regulating metabolism, DNA repair, and inflammation through the deacetylation of numerous target proteins, including transcription factors like PGC-1 $\alpha$  and FOXO.[13][14]



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SIRT1 Signaling Pathway Activated by NRM-derived NAD<sup>+</sup>.

## Experimental Protocols

## High-Performance Liquid Chromatography (HPLC) for Quantification

A validated HPLC method is crucial for the quality control and analysis of **Nicotinamide Riboside Malate** and its metabolites.[\[5\]](#)[\[15\]](#)[\[16\]](#)

- Objective: To quantify the concentration of Nicotinamide Riboside in a sample.
- Instrumentation: HPLC system with UV detection.
- Column: Phenomenex® Synergi™ Hydro-RP (80 Å, 4.6 × 50 mm, 4 µm particle size) or equivalent.[\[5\]](#)
- Mobile Phase: A gradient of acetonitrile and phosphate buffer (pH 6.0).[\[5\]](#)
- Gradient Program:

Time (min)	Acetonitrile (%)	Buffer (%)
0.0	5	95
2.0	50	50
2.5	5	95

| 5.0 | 5 | 95 |

- Flow Rate: 1.0 mL/min.[\[5\]](#)[\[16\]](#)
- Column Temperature: 25°C.[\[5\]](#)[\[16\]](#)
- Injection Volume: 20 µL.[\[5\]](#)[\[16\]](#)
- Detection Wavelength: 266 nm.[\[5\]](#)
- Procedure:
  - Prepare standard solutions of Nicotinamide Riboside of known concentrations.

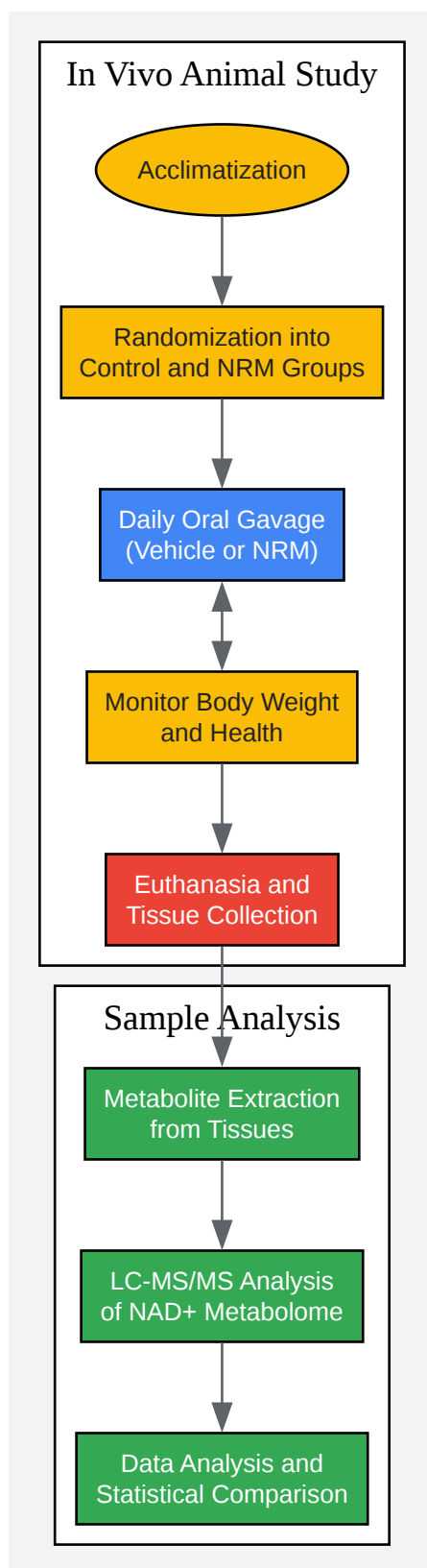
- Prepare the sample solution by dissolving a known weight of the test material in the mobile phase.
- Inject the standard and sample solutions into the HPLC system.
- Record the chromatograms and determine the peak area of Nicotinamide Riboside.
- Construct a calibration curve from the standard solutions and calculate the concentration of Nicotinamide Riboside in the sample.

## In Vivo Animal Study Protocol (Oral Administration)

This protocol outlines a general procedure for assessing the effects of oral NRM supplementation in a rodent model.

- Objective: To evaluate the effect of NRM on tissue NAD<sup>+</sup> levels and physiological parameters.
- Animals: C57BL/6J mice or Sprague-Dawley rats.
- Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
- Acclimatization: Allow animals to acclimate for at least one week before the start of the experiment.
- Groups:
  - Vehicle control (e.g., water).
  - NRM treatment group (e.g., 300 mg/kg/day).[\[17\]](#)
- Administration: Administer NRM or vehicle daily via oral gavage for the duration of the study (e.g., 12 weeks).[\[17\]](#)
- Monitoring: Monitor body weight and food intake regularly.

- **Tissue Collection:** At the end of the study, euthanize the animals and collect tissues of interest (e.g., liver, muscle, brain). Flash-freeze tissues in liquid nitrogen and store at -80°C until analysis.
- **Analysis:** Analyze tissue samples for NAD<sup>+</sup> and related metabolite levels using LC-MS/MS.



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A Representative Experimental Workflow for an In Vivo Animal Study.



## Preclinical and Clinical Findings

### Preclinical Toxicology

Preclinical safety assessments of nicotinamide riboside hydrogen malate (NRHM) have been conducted in bacterial reverse mutagenesis assays (Ames test), in vitro micronucleus assays in human peripheral lymphocytes, and in 14-day and 90-day toxicology studies in Sprague-Dawley rats.<sup>[18]</sup> No genotoxicity was observed.<sup>[18]</sup>

Study	Species	Duration	NOAEL (No- Observed -Adverse- Effect Level)	LOAEL (Lowest- Observed -Adverse- Effect Level)	Target Organs of Toxicity at High Doses	Referenc e
Sub- chronic Toxicology	Sprague- Dawley Rats	90 days	300 mg/kg/day	1000 mg/kg/day	Liver, Kidney, Ovaries, Testes	<sup>[2]</sup> <sup>[19]</sup> <sup>[20]</sup>

### Pharmacokinetics and Bioavailability

Oral administration of NR has been shown to be well-absorbed and to increase NAD<sup>+</sup> levels in a dose-dependent manner in both mice and humans.<sup>[21]</sup><sup>[22]</sup><sup>[23]</sup> In humans, single oral doses of 100, 300, and 1000 mg of NR produced dose-dependent increases in the blood NAD<sup>+</sup> metabolome.<sup>[22]</sup> A single oral dose of NR can increase human blood NAD<sup>+</sup> by as much as 2.7-fold.<sup>[23]</sup> In healthy volunteers, NR supplementation significantly increased whole blood NAD<sup>+</sup> concentrations, with an average 2-fold increase by day 9.<sup>[24]</sup> Acute NR supplementation (900 mg) has also been shown to increase cerebral NAD<sup>+</sup> levels in healthy human volunteers.<sup>[25]</sup><sup>[26]</sup>

Study Population	Dose	Duration	Fold Increase in NAD+	Tissue/Fluid	Reference
Healthy Volunteers (pilot)	Single dose	24 hours	Up to 2.7-fold	Blood	<a href="#">[23]</a>
Healthy Volunteers	100, 300, 1000 mg	Single dose	Dose-dependent increase	Blood	<a href="#">[22]</a>
Healthy Volunteers	Not specified	9 days	~2-fold	Whole Blood	<a href="#">[24]</a>
Healthy Volunteers	900 mg	Single dose	~1.17-fold (0.392 to 0.458 mM)	Brain	<a href="#">[25]</a> <a href="#">[26]</a>
DBA/2J Mice	4200 mg/kg/day	8 months	~2.5-fold	Retina	<a href="#">[27]</a>

## Conclusion

**Nicotinamide Riboside Malate** salt is a promising, stable form of the NAD<sup>+</sup> precursor, nicotinamide riboside. Its enhanced physicochemical properties make it suitable for large-scale production and formulation into dietary supplements and potentially, therapeutic agents. The mechanism of action via the NAD<sup>+</sup> salvage pathway and subsequent activation of sirtuins is well-supported by preclinical evidence. Both preclinical and clinical studies on nicotinamide riboside demonstrate its ability to effectively and safely increase NAD<sup>+</sup> levels in various tissues, including the brain. Further research and clinical trials will continue to elucidate the full therapeutic potential of **Nicotinamide Riboside Malate** in the context of age-related diseases and metabolic disorders. This technical guide provides a foundational understanding for researchers and drug development professionals working with this novel compound.

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## References

- 1. Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B<sub>3</sub> nutritional supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nicotinamide Riboside—The Current State of Research and Therapeutic Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Crystalline Salts of Nicotinamide Riboside as Food Additives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improved formulations of nicotinamide riboside: A promising treatment for age-related disorders - Research Outreach [researchoutreach.org]
- 5. View of Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B<sub>3</sub> nutritional supplement | Food & Nutrition Research [foodandnutritionresearch.net]
- 6. neuroganhealth.com [neuroganhealth.com]
- 7. Legal Status of Nicotinamide Riboside Hydrogen Malate 2025 [hygieiabiotech.com]
- 8. Nicotinamide riboside (malate) by MedChem Express, Cat. No. HY-123033C-100MG | Lucerna-Chem AG [shop.lucerna-chem.ch]
- 9. Improved formulations of nicotinamide riboside | Blog | Biosynth [biosynth.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Nicotinamide riboside malate | Endogenous Metabolite | 2415659-01-5 | Invivochem [invivochem.com]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Modulating Sirtuin Biology and Nicotinamide Adenine Diphosphate Metabolism in Cardiovascular Disease—From Bench to Bedside [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B<sub>3</sub> nutritional supplement | Food & Nutrition Research [foodandnutritionresearch.net]
- 17. Oral supplementation of nicotinamide riboside alters intestinal microbial composition in rats and mice, but not humans - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]
- 20. aboutnad.com [aboutnad.com]
- 21. consensus.app [consensus.app]
- 22. Nicotinamide riboside is uniquely and orally bioavailable in mice and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 24. aboutnad.com [aboutnad.com]
- 25. Acute nicotinamide riboside supplementation increases human cerebral NAD+ levels in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Oral supplementation with Nicotinamide Riboside treatment protects RGCs in DBA/2J mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
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